Benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]-
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Overview
Description
4-Methyl-N-(2-(4-nitrophenyl)quinazolin-4-yl)benzenesulfonamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-(4-nitrophenyl)quinazolin-4-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid with formamide to form the quinazoline ring . Subsequent nitration and sulfonation reactions introduce the nitrophenyl and benzenesulfonamide groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(2-(4-nitrophenyl)quinazolin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the functional groups introduced .
Scientific Research Applications
4-Methyl-N-(2-(4-nitrophenyl)quinazolin-4-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of other complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Methyl-N-(2-(4-nitrophenyl)quinazolin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The quinazoline core can inhibit certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cancer cell proliferation and the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
- 4-Amino-N-[(4-oxo-3-substituted aryl-3,4-dihydroquinazolin-2-yl)alkyl]benzenesulfonamide derivatives
Uniqueness
4-Methyl-N-(2-(4-nitrophenyl)quinazolin-4-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of the nitrophenyl group enhances its potential as an antibacterial and anticancer agent, while the benzenesulfonamide group contributes to its solubility and stability .
Biological Activity
Benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]- is a complex organic compound with significant biological activities, particularly in the fields of antibacterial, antifungal, and anticancer research. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula C21H16N4O4S and a molecular weight of approximately 396.44 g/mol. Its structure comprises a benzenesulfonamide group attached to a methyl group and a quinazoline moiety with a nitrophenyl substitution, which enhances its biological properties. The sulfonamide group is known for its role in various pharmacological activities, while the quinazoline structure is often associated with kinase inhibition, making this compound particularly interesting for cancer therapy.
Biological Activities
1. Antibacterial Activity
Benzenesulfonamide derivatives have shown promising antibacterial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.98 μg/mL against MRSA .
2. Antifungal Activity
The antifungal potential of benzenesulfonamide derivatives has also been explored. These compounds can inhibit fungal growth by disrupting cellular processes, although specific data regarding this compound's antifungal efficacy remains limited compared to its antibacterial and anticancer activities.
3. Anticancer Activity
The quinazoline component is particularly notable for its anticancer properties. It has been linked to the inhibition of specific kinases involved in tumor growth and proliferation. Studies have demonstrated that modifications on the quinazoline ring can significantly alter binding interactions with kinases, enhancing therapeutic efficacy against cancer cells . Notably, analogs of this compound have shown preferential suppression of rapidly dividing cancer cell lines, such as A549 lung cancer cells .
Synthesis
The synthesis of benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]- typically involves multi-step organic reactions that allow for precise control over substitution patterns. Common methods include:
- Electrophilic Aromatic Substitution : This reaction introduces substituents onto the aromatic ring.
- Nucleophilic Attack : The sulfonamide nitrogen can undergo nucleophilic attack leading to various derivatives.
- Reduction Reactions : The nitro group can be reduced to form amine derivatives which may enhance biological activity.
Interaction Studies
Interaction studies involving benzenesulfonamide derivatives often assess their binding affinities to various biological targets such as enzymes and receptors. Techniques like molecular docking simulations and biochemical assays are employed to evaluate how effectively these compounds inhibit target proteins. For instance, certain structural modifications have been shown to enhance binding interactions with kinases, thereby influencing their therapeutic efficacy in cancer treatment .
Comparative Analysis
To better understand the unique features of benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl] compared to related compounds, the following table summarizes key characteristics:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzenesulfonamide | C₆H₇N₁O₂S | Basic structure without additional substitutions |
4-Methylbenzenesulfonamide | C₇H₉N₁O₂S | Methyl substitution on the benzene ring |
4-Nitrobenzenesulfonamide | C₆H₆N₂O₄S | Nitro group directly on benzene |
Quinazoline | C₉H₆N₂ | Core structure without sulfonamide functionality |
Benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]- | C₂₁H₁₆N₄O₄S | Combination of sulfonamide and quinazoline functionalities enhancing biological activity |
Case Studies
Several studies have highlighted the effectiveness of benzenesulfonamide derivatives in various biological contexts:
- Anticancer Efficacy : A study demonstrated that analogs of this compound exhibited significant antiproliferative activities against multiple cancer cell lines, underscoring its potential as a therapeutic agent in oncology .
- Antimicrobial Action : Another investigation focused on the antimicrobial properties revealed that certain derivatives could effectively inhibit biofilm formation by pathogenic bacteria like Staphylococcus aureus and Mycobacterium smegmatis, suggesting their utility in treating infections associated with biofilm-related resistance .
Properties
CAS No. |
61335-57-7 |
---|---|
Molecular Formula |
C21H16N4O4S |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
4-methyl-N-[2-(4-nitrophenyl)quinazolin-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H16N4O4S/c1-14-6-12-17(13-7-14)30(28,29)24-21-18-4-2-3-5-19(18)22-20(23-21)15-8-10-16(11-9-15)25(26)27/h2-13H,1H3,(H,22,23,24) |
InChI Key |
UEGWQQXRGUJBDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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